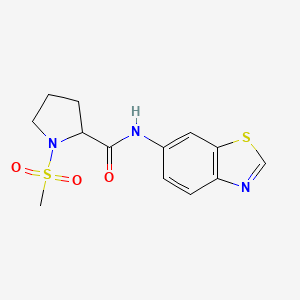
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various scientific research applications. This compound is a benzimidazole derivative and has been shown to have significant biological activity.
Mecanismo De Acción
The exact mechanism of action of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. This may be why it has shown anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective effects, as mentioned previously. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is in the development of new cancer treatments. This compound has shown promising anti-cancer activity and may be useful in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and potential use in humans.
Conclusion:
In conclusion, 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound with significant biological activity. It has potential use in various scientific research applications, including the study of cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action and potential uses of this compound, it shows promise as a tool for studying various biological processes and as a potential new drug for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the reaction of 1H-benzimidazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant biological activity and has potential use in various scientific research applications. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer activity and may be useful in the development of new cancer treatments. Additionally, this compound has potential use in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(7-8-21-12-19-14-3-1-2-4-15(14)21)20-13-5-6-16-17(11-13)24-10-9-23-16/h1-6,11-12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRKRXZZZMATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)


![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)